molecular formula C22H25Cl2NO5 B12156037 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B12156037
M. Wt: 454.3 g/mol
InChI Key: XTSNUAZVCBQILW-UHFFFAOYSA-N
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Description

2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a dichlorocyclopropyl group, a phenoxy group, and a trimethoxyphenyl group. It has been studied for its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide typically involves multiple steps. One common method starts with the preparation of 2,2-dichlorocyclopropylbenzene, which is then reacted with phenol to form 2-[4-(2,2-dichlorocyclopropyl)phenoxy]benzene. This intermediate is further reacted with 2-methylpropanoic acid to yield 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid. Finally, this compound is amidated with 3,4,5-trimethoxyaniline to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these reactions include dichlorocyclopropane, phenol, 2-methylpropanoic acid, and 3,4,5-trimethoxyaniline. Catalysts and solvents are selected based on their efficiency and compatibility with the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets. It is known to block the nuclear receptor PPARγ, which plays a role in regulating lipid metabolism and glucose homeostasis. By inhibiting this receptor, the compound can reduce cholesterol levels and mitigate liver lesions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide is unique due to its specific chemical structure, which imparts distinct biological activities. Its ability to block PPARγ sets it apart from other compounds that target different receptors or pathways .

Properties

Molecular Formula

C22H25Cl2NO5

Molecular Weight

454.3 g/mol

IUPAC Name

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3,4,5-trimethoxyphenyl)propanamide

InChI

InChI=1S/C22H25Cl2NO5/c1-21(2,30-15-8-6-13(7-9-15)16-12-22(16,23)24)20(26)25-14-10-17(27-3)19(29-5)18(11-14)28-4/h6-11,16H,12H2,1-5H3,(H,25,26)

InChI Key

XTSNUAZVCBQILW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC(=C(C(=C1)OC)OC)OC)OC2=CC=C(C=C2)C3CC3(Cl)Cl

Origin of Product

United States

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